molecular formula C9H18N2O2 B156671 tert-butyl N-(azetidin-3-ylmethyl)carbamate CAS No. 91188-15-7

tert-butyl N-(azetidin-3-ylmethyl)carbamate

Numéro de catalogue: B156671
Numéro CAS: 91188-15-7
Poids moléculaire: 186.25 g/mol
Clé InChI: MOLUHRBHXXGWDP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

tert-Butyl N-(azetidin-3-ylmethyl)carbamate (CAS: 91188-15-7; hydrochloride form: 1170108-38-9) is a carbamate-protected amine featuring a four-membered azetidine ring. Its molecular formula is C₉H₁₈N₂O₂ (base compound, MW: 186.25) or C₉H₁₉ClN₂O₂ (hydrochloride salt, MW: 222.71) . The compound is synthesized via reductive amination or carbamate protection strategies, often serving as a key intermediate in medicinal chemistry, particularly in the development of PROteolysis-TArgeting Chimeras (PROTACs) . The azetidine ring confers conformational rigidity and metabolic stability, making it valuable for optimizing drug-like properties .

Activité Biologique

Introduction

Tert-butyl N-(azetidin-3-ylmethyl)carbamate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a tert-butyl group, an azetidine ring, and a carbamate functional group. Its molecular formula is C_{12}H_{22}N_{2}O_{2}, with a molar mass of approximately 226.32 g/mol. The presence of the azetidine moiety is significant as it contributes to the biological activity by interacting with various biological targets.

Structural Characteristics

ComponentDescription
Tert-butyl groupProvides steric bulk and hydrophobicity
Azetidine ringEnhances interaction with biological targets
Carbamate groupImparts stability and solubility

The mechanism of action for this compound involves its ability to form stable complexes with biological macromolecules, such as enzymes and receptors. The azetidine ring can undergo covalent or non-covalent interactions, leading to modulation of enzymatic activity or signal transduction pathways. This interaction can result in either inhibition or activation of various biological processes, making it a valuable tool in biochemical research.

Enzyme Interaction Studies

Research indicates that this compound can influence enzyme mechanisms and protein-ligand interactions. For instance, studies have shown that this compound can act as an inhibitor for certain enzymes, thereby affecting metabolic pathways. Its ability to form stable complexes allows for detailed investigations into enzyme kinetics and mechanisms.

Therapeutic Applications

The compound is being explored for its potential therapeutic applications, particularly in the development of antiviral and anticancer drugs. Its structural properties make it suitable for modifications that enhance its efficacy against specific biological targets. Moreover, it serves as an intermediate in synthesizing various therapeutic agents.

Case Studies

  • Antiviral Activity : In preliminary studies, derivatives of this compound have shown promising antiviral properties against specific viral strains. The modifications made to the azetidine structure enhanced its binding affinity to viral proteins.
  • Anticancer Research : A study involving the synthesis of new derivatives revealed that certain modifications led to increased cytotoxicity against cancer cell lines. These findings suggest that further exploration into structure-activity relationships (SAR) could yield potent anticancer agents .

Research Applications

The versatility of this compound extends beyond basic research into practical applications:

  • Medicinal Chemistry : Utilized as a building block for synthesizing complex organic molecules.
  • Biochemical Research : Employed in studying enzyme mechanisms and drug interactions.
  • Pharmaceutical Development : Acts as an intermediate in creating new drugs targeting various diseases.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityApplications
Tert-butyl (6-(azetidin-3-ylmethyl)pyridin-2-YL)carbamateExhibits significant antibacterial activityUsed in developing antimicrobial agents
Tert-butyl (6-(azetidin-3-ylmethyl)pyridin-2-YL)(methyl)carbamatePotential neuroprotective effectsStudied for neurological disorder treatments

Comparaison Avec Des Composés Similaires

Structural Analogues with Different Heterocycles

Piperidine Derivatives

  • tert-Butyl N-[trans-3-methylpiperidin-4-yl]carbamate (CAS: 907544-17-6, MW: 214.30) replaces the azetidine with a six-membered piperidine ring. Piperidine derivatives generally exhibit higher solubility due to increased ring flexibility but may suffer from faster metabolic degradation compared to azetidines .
  • tert-Butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate (CAS: 1268520-95-1) introduces fluorine, improving membrane permeability and bioavailability through enhanced lipophilicity .

Adamantane-Containing Analogues

  • tert-Butyl (2-(2-((3R,5R,7R)-adamantan-1-yl)acetamido)ethyl)carbamate (1-135, MW: 380.51) incorporates a bulky adamantane group. This modification significantly increases lipophilicity, favoring blood-brain barrier penetration but risking cytotoxicity due to non-specific binding .

Substituted Benzyl Carbamates

  • tert-Butyl (4-bromo-3-methoxybenzyl)carbamate (41g, MW: 316.19) and tert-Butyl N-((4-bromo-3-chlorophenyl)methyl)carbamate (41e) feature halogen and methoxy groups on aromatic rings. These substituents enhance electron-withdrawing effects , stabilizing the compounds in oxidative environments. Such derivatives are commonly used as ligands for E3 ubiquitin ligases (e.g., VHL) in targeted protein degradation .
  • tert-Butyl N-[3-(aminomethyl)benzyl]carbamate (CAS: N/A, MW: 249.33) includes a benzyl group with an aminomethyl side chain, facilitating hydrogen bonding in peptide mimetics .

Azetidine Derivatives with Functional Modifications

  • tert-Butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate (CAS: 1205921-06-7, MW: 216.28) adds a hydroxyl group to the azetidine ring, increasing polarity and hydrogen-bonding capacity , which may improve target engagement in hydrophilic environments .
  • tert-Butyl azetidin-3-ylmethyl(methyl)carbamate (CAS: 1053655-53-0) introduces a methyl group on the azetidine nitrogen, reducing basicity and altering pharmacokinetic profiles .

Data Tables

Table 1: Key Physicochemical Properties

Compound Name CAS Number Molecular Formula MW Key Features Application
tert-Butyl N-(azetidin-3-ylmethyl)carbamate 91188-15-7 C₉H₁₈N₂O₂ 186.25 Azetidine, rigid scaffold PROTACs, Drug Intermediates
tert-Butyl N-[trans-3-methylpiperidin-4-yl]carbamate 907544-17-6 C₁₁H₂₂N₂O₂ 214.30 Piperidine, trans-methyl Kinase Inhibitors
tert-Butyl (4-bromo-3-methoxybenzyl)carbamate N/A C₁₃H₁₈BrNO₃ 316.19 Aromatic, halogen/methoxy VHL Ligands
tert-Butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate 1205921-06-7 C₁₀H₂₀N₂O₃ 216.28 Hydroxyazetidine, polar CNS-Targeted Therapies

Méthodes De Préparation

Preparation Methods Overview

The synthesis of tert-butyl N-(azetidin-3-ylmethyl)carbamate centers on introducing the tert-butoxycarbonyl (Boc) protecting group to azetidin-3-ylmethylamine. This process typically involves nucleophilic substitution or carbamate-forming reactions under controlled conditions. Two primary methodologies dominate the literature: (1) solution-phase Boc protection using di-tert-butyl dicarbonate (Boc₂O) and (2) multi-step routes involving intermediates like 3,3-dimethoxyazetidine . Industrial adaptations prioritize solvent efficiency and catalytic systems to enhance throughput.

Detailed Synthetic Routes

Solution-Phase Boc Protection

The most direct method involves reacting azetidin-3-ylmethylamine with Boc₂O in dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions. Triethylamine (TEA) is added to scavenge HCl generated during the reaction :

Azetidin-3-ylmethylamine + Boc₂OTEA, DCM0–25°Ctert-Butyl N-(azetidin-3-ylmethyl)carbamate\text{Azetidin-3-ylmethylamine + Boc₂O} \xrightarrow[\text{TEA, DCM}]{\text{0–25°C}} \text{this compound}

Key Steps :

  • Reagent Ratios : A 1:1.1 molar ratio of amine to Boc₂O ensures complete conversion .

  • Purification : Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization, yielding 70–85% pure compound .

  • Characterization : 1^1H NMR confirms Boc group integration (δ 1.4 ppm, tert-butyl) and azetidine protons (δ 3.5–4.0 ppm) .

Patent Method via Dimethoxy Intermediate

A patent route synthesizes the compound through a two-step process starting from 3,3-dimethoxyazetidine :

Step 1 : Protection with Boc₂O

3,3-Dimethoxyazetidine + Boc₂OTEA, DCM10–40°C1-tert-Butoxycarbonyl-3,3-dimethoxyazetidine\text{3,3-Dimethoxyazetidine + Boc₂O} \xrightarrow[\text{TEA, DCM}]{\text{10–40°C}} \text{1-tert-Butoxycarbonyl-3,3-dimethoxyazetidine}

Yield : 91% after extraction and drying .

Step 2 : Hydrolysis to Azetidinone

1-tert-Butoxycarbonyl-3,3-dimethoxyazetidineCitric Acid, EtOAc20–40°C1-tert-Butoxycarbonyl-3-azetidinone\text{1-tert-Butoxycarbonyl-3,3-dimethoxyazetidine} \xrightarrow[\text{Citric Acid, EtOAc}]{\text{20–40°C}} \text{1-tert-Butoxycarbonyl-3-azetidinone}

Yield : 85.4% after crystallization .

Adaptation for Target Compound :
Replacing 3,3-dimethoxyazetidine with azetidin-3-ylmethylamine derivatives could streamline the synthesis, though this requires optimizing deprotection conditions.

Industrial Production Methods

Scalable production employs continuous flow reactors to enhance mixing and heat transfer. Key modifications include:

  • Solvent Substitution : Replacing DCM with ethyl acetate reduces environmental impact .

  • Catalytic Systems : Using immobilized lipases or metal catalysts accelerates Boc protection under milder conditions .

  • Crystallization Optimization : Anti-solvent addition (e.g., hexane) improves yield and particle size distribution .

Comparative Analysis of Methods

ParameterSolution-Phase Boc Protection Patent Dimethoxy Route Industrial Process
Yield 70–85%85.4%80–90%
Purity ≥95% (HPLC)≥98% (NMR)≥99% (GC)
Key Solvent DCM/THFEthyl acetateEthyl acetate
Reaction Time 4–6 hours6–8 hours2–3 hours
Scalability Lab-scalePilot-scaleFull-scale

The solution-phase method offers simplicity but lower yields, while the patent route achieves higher purity at the cost of multi-step complexity. Industrial processes balance efficiency and environmental considerations.

Purification and Characterization

Purification Techniques :

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients removes unreacted amine and Boc₂O .

  • Crystallization : Hexane-induced crystallization from ethyl acetate yields needle-like crystals .

Analytical Methods :

  • 1^1H NMR : Integrates tert-butyl (δ 1.4 ppm), azetidine CH₂ (δ 3.5–4.0 ppm), and carbamate NH (δ 5.0 ppm) .

  • Mass Spectrometry : ESI+ confirms [M+H]⁺ at m/z 229.2 (C₁₀H₁₈N₂O₂) .

  • IR Spectroscopy : C=O stretch at 1680–1720 cm⁻¹ validates carbamate formation .

Challenges and Optimizations

Moisture Sensitivity : The Boc-protected compound is hygroscopic, requiring storage under anhydrous conditions .
Byproduct Formation : Overprotection (di-Boc) occurs with excess Boc₂O, mitigated by stoichiometric control .
Cost Reduction : Recyclable catalysts (e.g., polymer-supported TEA) lower production costs in industrial settings .

Propriétés

IUPAC Name

tert-butyl N-(azetidin-3-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-7-4-10-5-7/h7,10H,4-6H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLUHRBHXXGWDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60571807
Record name tert-Butyl [(azetidin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91188-15-7
Record name tert-Butyl [(azetidin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(azetidin-3-ylmethyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3.4 g (9.6 mmol) of 3-(N-tert-butyloxycarbonylaminomethyl)-1-benzhydryl azetidine was dissolved in 170 mL MeOH and hydrogenated over 0.30 g Pd(OH)2 at 5 MPa over night. The catalyst was filtered off and the solvent evaporated. The crude product was purified by flash chromatography using MeOH/CH2Cl2, 1/9, followed by MeOH (saturated with NH3 (g))/CH2Cl2, 1/9, as eluent to yield 1.2 g (67%) of the title compound.
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step Two
Yield
67%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.